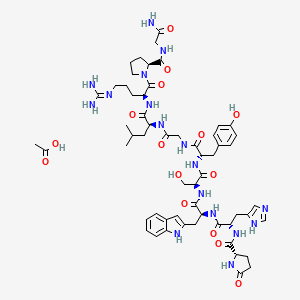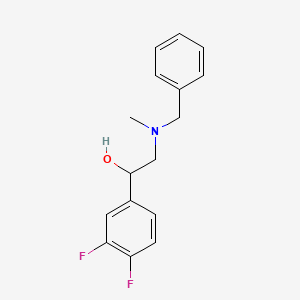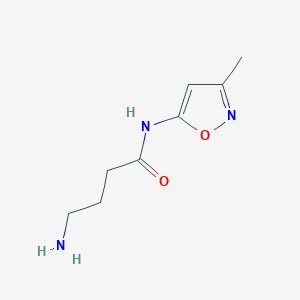![molecular formula C13H19NO3 B1469720 Acide 2-[1-(cyclopent-3-ène-1-carbonyl)pipéridin-4-yl]acétique CAS No. 1444581-63-8](/img/structure/B1469720.png)
Acide 2-[1-(cyclopent-3-ène-1-carbonyl)pipéridin-4-yl]acétique
Vue d'ensemble
Description
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid (2-CPCA) is a cyclopentene-based carboxylic acid derivative of piperidine, which has been studied extensively in recent years due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antifungal, and antiviral properties. Furthermore, 2-CPCA has been reported to be a potential agonist of the G-protein-coupled receptor, GPR55, which may be involved in the regulation of cell proliferation and apoptosis. These properties make 2-CPCA an attractive candidate for further research in the development of novel therapeutic agents.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé sert de précieux élément constitutif dans la recherche pharmaceutique. Ses caractéristiques structurales uniques facilitent la synthèse de nouveaux candidats médicaments, qui peuvent cibler un large éventail de domaines thérapeutiques .
Synthèse chimique
Les propriétés réactives du composé permettent aux chimistes d'explorer la création de nouveaux matériaux et composés aux caractéristiques sur mesure, ce qui en fait un outil polyvalent en synthèse chimique .
Réactions de cycloaddition
Il peut être utilisé dans des réactions de cycloaddition, telles que la réaction promue par la triéthylamine avec les phénacylmalononitriles et les o-hydroxychalcones, pour produire des cyclopent-3-ène-1-carboxamides multifonctionnalisées avec une diastéréosélectivité élevée .
Mécanisme D'action
The mechanism of action of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid is not yet fully understood. However, it is believed to act by binding to GPR55, a G-protein-coupled receptor, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid has been found to possess anti-inflammatory, antifungal, and antiviral properties, suggesting that it may also act through other mechanisms.
Biochemical and Physiological Effects
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid has been found to possess a variety of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, which are involved in the inflammatory response. Furthermore, 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid has been found to possess antifungal and antiviral properties, suggesting that it may be useful in the treatment of fungal and viral infections. Additionally, 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid has been found to have anti-proliferative effects, suggesting that it may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid is a relatively simple compound to synthesize and is readily available from commercial sources. This makes it ideal for use in laboratory experiments. However, it should be noted that 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid is a relatively new compound and the mechanisms of action and potential side effects are not yet fully understood. Therefore, further research is needed to fully elucidate the potential therapeutic applications of this compound.
Orientations Futures
The potential therapeutic applications of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid are numerous and further research is needed to fully elucidate the biochemical and physiological effects of this compound. Future studies could focus on the development of novel therapeutic agents based on 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid, as well as the elucidation of the mechanism of action and potential side effects. Additionally, further research is needed to investigate the potential applications of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid in the treatment of fungal and viral infections, as well as certain types of cancer. Finally, further research is needed to investigate the potential synergistic effects of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid with other compounds.
Propriétés
IUPAC Name |
2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(16)9-10-5-7-14(8-6-10)13(17)11-3-1-2-4-11/h1-2,10-11H,3-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSXCUUZZWMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-yl 2,6-diaminohexanoate](/img/structure/B1469641.png)

![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)



![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)
![2-(Piperidin-4-ylthio)benzo[d]oxazole hydrochloride](/img/structure/B1469652.png)

![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)


